

# Application Note: Protocols for the Synthesis of Chiral Pharmaceutical Intermediates

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

(4S,5S)-4,5-

Compound Name: DI(AMINOMETHYL)-2,2-  
DIMETHYLDIOXOLANE

Cat. No.: B056615

[Get Quote](#)

## Abstract

Chirality is a critical determinant of efficacy and safety in a significant portion of modern pharmaceuticals.<sup>[1][2][3]</sup> The stereospecific synthesis of drug intermediates is therefore a cornerstone of pharmaceutical development and manufacturing. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the primary strategies for synthesizing enantiomerically pure pharmaceutical intermediates. We delve into the mechanistic principles and provide detailed, field-proven protocols for three major approaches: Asymmetric Catalysis, Chiral Pool Synthesis, and Resolution of Racemates. Each section explains the causality behind experimental choices, outlines critical analytical techniques for validation, and includes visual workflows to aid in comprehension and implementation.

## Introduction: The Imperative of Chirality in Pharmaceuticals

Many drug molecules are chiral, meaning they exist as non-superimposable mirror images called enantiomers.<sup>[4]</sup> These enantiomers can exhibit profoundly different pharmacological, toxicological, and pharmacokinetic properties within the chiral environment of the human body.<sup>[5]</sup> Often, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or, in worst-case scenarios, contribute to adverse effects.<sup>[6]</sup>

This reality has led regulatory bodies like the U.S. Food and Drug Administration (FDA) to issue policies that encourage the development of single-enantiomer drugs.[7][8][9][10] The FDA's guidance emphasizes the need to characterize the properties of individual enantiomers and to develop manufacturing processes that ensure stereochemical purity.[8][9] Consequently, robust and efficient methods for producing enantiopure intermediates are not just a scientific challenge but a regulatory and commercial necessity.[3][5]

This guide will explore the three principal strategies employed in the pharmaceutical industry to achieve this goal.

## Strategic Approaches to Chiral Synthesis

The selection of a synthetic strategy depends on factors such as the structure of the target molecule, the availability of starting materials, scalability, and economic viability. The most prevalent methods are Asymmetric Catalysis, Chiral Pool Synthesis, and Chiral Resolution.

- **Asymmetric Catalysis:** Involves the use of a small amount of a chiral catalyst to convert a prochiral substrate into a chiral product with high enantioselectivity.[11] This method is often highly efficient and atom-economical.
- **Chiral Pool Synthesis:** Utilizes readily available, enantiomerically pure natural products like amino acids or sugars as starting materials.[12][13][14][15] The inherent chirality of the starting material is incorporated into the final product.
- **Chiral Resolution:** Involves the separation of a racemic mixture (a 50:50 mixture of both enantiomers) into its individual components.[6][13][16] This can be achieved through various techniques, including diastereomeric salt formation or chromatography.[4][6][16]

Below is a decision-making framework to guide the selection of an appropriate strategy.

[Click to download full resolution via product page](#)

Caption: Decision tree for selecting a chiral synthesis strategy.

# Protocol 1: Asymmetric Catalysis - Noyori Hydrogenation

Asymmetric hydrogenation is a powerful technique for the enantioselective reduction of prochiral ketones, alkenes, and imines.[17] The Noyori asymmetric hydrogenation, which was recognized with the Nobel Prize in Chemistry in 2001, utilizes Ruthenium (Ru) catalysts bearing the chiral BINAP ligand to achieve high enantiomeric excess (ee).[17][18]

**Principle:** The catalyst, typically a Ru(II)-BINAP complex, activates molecular hydrogen.[18] The prochiral substrate coordinates to the chiral metal center, and the BINAP ligand's C2-symmetric, atropisomeric structure creates a chiral environment that forces the hydrogen to add to one face of the double bond preferentially, generating one enantiomer in excess.[18][19]



[Click to download full resolution via product page](#)

Caption: Simplified catalytic cycle for Noyori asymmetric hydrogenation.

## Detailed Protocol: Synthesis of (R)-1-Phenylethanol

This protocol details the asymmetric hydrogenation of acetophenone to (R)-1-phenylethanol using a Ru-BINAP catalyst.

### Materials:

- RuCl<sub>2</sub>[(R)-BINAP] (Ruthenium(II) chloride (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl complex)

- Acetophenone
- Ethanol (EtOH), anhydrous
- Hydrogen gas (H<sub>2</sub>)
- High-pressure reactor (e.g., Parr hydrogenator)
- Schlenk flask and inert gas line (Argon or Nitrogen)

**Procedure:**

- **Reactor Preparation:** Ensure the high-pressure reactor is clean, dry, and leak-tested according to the manufacturer's instructions.
- **Solution Preparation:** In a Schlenk flask under an inert atmosphere, dissolve acetophenone (e.g., 10 mmol) and RuCl<sub>2</sub>[(R)-BINAP] (e.g., 0.01 mmol, 0.1 mol%) in anhydrous ethanol (20 mL).
  - **Scientist's Note:** The substrate-to-catalyst ratio (S/C) is a critical parameter. A ratio of 1000:1 is a good starting point for optimization. Anhydrous solvent is crucial to prevent catalyst deactivation.
- **Transfer to Reactor:** Transfer the solution to the glass liner of the high-pressure reactor using a cannula under a positive pressure of inert gas.
- **Hydrogenation:** Seal the reactor. Purge the system with hydrogen gas 3-5 times to remove all air. Pressurize the reactor to the desired pressure (e.g., 10 atm / 150 psi H<sub>2</sub>).
  - **Scientist's Note:** Reaction pressure and temperature significantly influence reaction rate and enantioselectivity. Typical conditions range from 10-100 atm and 25-80 °C.
- **Reaction:** Begin vigorous stirring and heat the reaction to the target temperature (e.g., 30 °C). Monitor the reaction progress by observing the pressure drop (H<sub>2</sub> consumption) or by taking aliquots for analysis (if the reactor setup allows). The reaction is typically complete within 12-24 hours.

- Work-up: Once the reaction is complete, cool the reactor to room temperature and carefully vent the excess hydrogen gas in a well-ventilated fume hood.
- Isolation: Open the reactor, remove the reaction mixture, and concentrate it under reduced pressure to remove the ethanol.
- Purification: The crude product can be purified by silica gel column chromatography or distillation to yield pure (R)-1-phenylethanol.[\[18\]](#)
- Analysis: Determine the enantiomeric excess (ee) of the product using chiral HPLC or GC.

## Protocol 2: Chiral Pool Synthesis - Pregabalin Intermediate

Chiral pool synthesis leverages nature's readily available chiral molecules.[\[15\]](#) This strategy is particularly effective when the target molecule shares significant structural and stereochemical features with a common natural product.[\[12\]\[14\]](#) (S)-Pregabalin, an anticonvulsant drug, is an excellent example where intermediates can be synthesized from chiral precursors.[\[20\]\[21\]\[22\]](#) One common approach involves the use of a chiral auxiliary, which can be derived from natural sources like amino acids, to direct the stereochemistry of a key reaction.[\[21\]\[23\]](#)

**Principle:** A chiral auxiliary is a molecule that is temporarily incorporated into the synthetic route. It sterically directs the approach of a reagent to one face of the substrate, creating a new stereocenter with high diastereoselectivity. After the key bond is formed, the auxiliary is cleaved and can often be recovered.[\[23\]](#)

## Detailed Protocol: Synthesis of a Pregabalin Intermediate via Evans Asymmetric Alkylation

This protocol describes the synthesis of an enantiomerically enriched precursor to (S)-Pregabalin using an Evans oxazolidinone chiral auxiliary.[\[21\]\[22\]](#)

Materials:

- (4R,5S)-4-methyl-5-phenyloxazolidin-2-one (Evans auxiliary)
- n-Butyllithium (n-BuLi) in hexanes

- 4-Methylpentanoyl chloride
- Lithium hydroxide (LiOH)
- Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>)
- Tetrahydrofuran (THF), anhydrous
- Diethyl ether, brine, saturated aqueous ammonium chloride (NH<sub>4</sub>Cl), sodium bicarbonate (NaHCO<sub>3</sub>)
- Magnesium sulfate (MgSO<sub>4</sub>)

Procedure:

Part A: Acylation of the Chiral Auxiliary

- Setup: In a flame-dried, three-necked flask under an argon atmosphere, dissolve the Evans auxiliary (e.g., 10 mmol) in anhydrous THF (40 mL).
- Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 equivalents) dropwise via syringe. Stir for 30 minutes at -78 °C. The solution should become clear.
  - Scientist's Note: This step forms the lithium enolate. Maintaining a low temperature is critical to prevent side reactions.
- Acylation: Add 4-methylpentanoyl chloride (1.2 equivalents) dropwise to the enolate solution. Stir at -78 °C for 1 hour, then allow the reaction to slowly warm to 0 °C over 2 hours.
- Quench and Extraction: Quench the reaction by adding saturated aqueous NH<sub>4</sub>Cl solution. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).
- Wash and Dry: Combine the organic layers and wash sequentially with saturated NaHCO<sub>3</sub> solution and brine. Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure to yield the N-acylated oxazolidinone. Purify by column chromatography if necessary.

Part B: Diastereoselective Alkylation (Not shown, but this acylated product is the key intermediate)

Part C: Cleavage of the Chiral Auxiliary

- Setup: Dissolve the purified N-acylated oxazolidinone from the previous step (e.g., 8 mmol) in a 3:1 mixture of THF and water.
- Hydrolysis: Cool the solution to 0 °C. Add a pre-mixed solution of 30% aqueous hydrogen peroxide (4 equivalents) and aqueous lithium hydroxide (2 equivalents).
  - Scientist's Note: The peroxide cleaves the acylated auxiliary to form the carboxylic acid. This method is effective and generally preserves the stereocenter.
- Reaction: Stir the reaction vigorously at 0 °C for 4 hours, then allow it to warm to room temperature and stir for an additional 2 hours.
- Work-up: Quench the excess peroxide by adding an aqueous solution of sodium sulfite (Na<sub>2</sub>SO<sub>3</sub>). Remove the THF under reduced pressure.
- Separation: The aqueous layer contains the desired chiral carboxylic acid (the pregabalin precursor). The chiral auxiliary can be recovered from this mixture by extraction with dichloromethane. Acidify the aqueous layer to pH ~2 with HCl and extract the product with diethyl ether.
- Isolation: Dry the combined ether extracts, concentrate, and purify to obtain the enantiomerically enriched carboxylic acid intermediate.
- Analysis: Confirm the structure by NMR and MS. Determine the enantiomeric purity by converting the acid to an ester and analyzing via chiral HPLC.

## Critical Analytical Techniques for Chiral Purity

Ensuring the stereochemical integrity of a pharmaceutical intermediate is paramount.<sup>[8]</sup> The primary metric for this is enantiomeric excess (ee), which is a measure of the purity of one enantiomer over the other. Several analytical techniques are used for this determination.

| Technique                      | Principle                                                                                                                   | Common Application                                                                                                              | Advantages                                                                                                              |
|--------------------------------|-----------------------------------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------|
| Chiral HPLC                    | Differential interaction of enantiomers with a Chiral Stationary Phase (CSP). <a href="#">[4]</a> <a href="#">[6]</a>       | Broadly applicable to most non-volatile chiral compounds. Gold standard in pharma. <a href="#">[24]</a><br><a href="#">[25]</a> | High resolution, robust, widely available, suitable for preparative scale. <a href="#">[24]</a><br><a href="#">[25]</a> |
| Chiral GC                      | Separation of volatile enantiomers on a chiral stationary phase.                                                            | Analysis of volatile and thermally stable compounds.                                                                            | High efficiency, fast analysis times. <a href="#">[4]</a>                                                               |
| NMR Spectroscopy               | Using Chiral Shift Reagents or Chiral Solvating Agents to induce chemical shift differences between enantiomers.            | Structural confirmation and in-situ purity determination.                                                                       | Provides structural information; non-destructive.                                                                       |
| Capillary Electrophoresis (CE) | Separation based on differential migration of enantiomers in an electric field, often with a chiral selector in the buffer. | Complementary to HPLC, uses very little sample. <a href="#">[24]</a>                                                            | High separation efficiency, low sample/reagent consumption. <a href="#">[24]</a>                                        |

## General Protocol: Enantiomeric Excess (ee) Determination by Chiral HPLC

- Column Selection: Choose an appropriate chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are versatile starting points.[\[25\]](#) A screening approach using several columns and mobile phases is often necessary.[\[26\]](#)
- Mobile Phase Preparation: Prepare the mobile phase, typically a mixture of hexane and an alcohol (e.g., isopropanol or ethanol).[\[25\]](#)[\[27\]](#) Degas the solvent thoroughly by sonication.

[27] For acidic or basic compounds, a small amount of an additive like trifluoroacetic acid or diethylamine (0.1%) may be required.[25]

- Sample Preparation: Prepare a racemic standard of the analyte to confirm peak identification and resolution. Dissolve the racemic standard and the synthesized sample in the mobile phase at a low concentration (e.g., 1 mg/mL).
- Method Setup:
  - Equilibrate the column with the mobile phase until a stable baseline is achieved.
  - Set the flow rate (e.g., 1.0 mL/min).[27]
  - Set the UV detector to an appropriate wavelength (e.g., 254 nm for aromatic compounds). [27][28]
- Analysis:
  - Inject the racemic standard. The two enantiomers should appear as two separate, well-resolved peaks.
  - Inject the synthesized sample.
- Calculation: Integrate the area of the two enantiomer peaks in the sample chromatogram. Calculate the enantiomeric excess using the following formula:
  - $$\% \text{ ee} = [ (\text{Area}_1 - \text{Area}_2) / (\text{Area}_1 + \text{Area}_2) ] * 100$$
  - Where  $\text{Area}_1$  is the peak area of the major enantiomer and  $\text{Area}_2$  is the peak area of the minor enantiomer.

## Conclusion

The synthesis of chiral pharmaceutical intermediates is a technically demanding yet essential aspect of drug development. A thorough understanding of the principles behind asymmetric catalysis, chiral pool synthesis, and resolution techniques allows scientists to make informed decisions and develop robust, efficient, and scalable synthetic routes. The protocols and analytical methods detailed in this note provide a solid foundation for researchers in the

pharmaceutical industry. The successful implementation of these strategies, validated by rigorous analytical control, is fundamental to producing safe and effective single-enantiomer drugs.

## References

- NROChemistry. Noyori Hydrogenation. Available from: [\[Link\]](#)
- C&EN Global Enterprise. FDA issues flexible policy on chiral drugs. ACS Publications - American Chemical Society. Available from: [\[Link\]](#)
- Ötvös, S. B., et al. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. RSC Publishing. Available from: [\[Link\]](#)
- Mahmoud, A. R. (2024). (PDF) Asymmetric Catalysis: Stereoselective Strategies in Pharmaceutical Synthesis. ResearchGate. Available from: [\[Link\]](#)
- Monash University. Rational design of chiral catalysts for asymmetric synthesis. Faculty of Pharmacy and Pharmaceutical Sciences. Available from: [\[Link\]](#)
- Patel, R. N. (2011). Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals. ACS Catalysis - ACS Publications. Available from: [\[Link\]](#)
- Tomaszewski, J., & Rumore, M. M. (1994). Stereoisomeric Drugs: FDA'S Policy Statement and the Impact on Drug Development. Marcel Dekker, Inc. Available from: [\[Link\]](#)
- FDA. (1992). Development of New Stereoisomeric Drugs. U.S. Food and Drug Administration. Available from: [\[Link\]](#)
- Kie, G. (2024). Innovative Methods for the Stereoselective Synthesis of Chiral Pharmaceuticals. Journal of Chemical and Pharmaceutical Research. Available from: [\[Link\]](#)
- Jiang, W., et al. (2020). Synthesizing Chiral Drug Intermediates by Biocatalysis. PubMed. Available from: [\[Link\]](#)
- Patel, R. N. (2011). Biocatalysis: Synthesis of Key Intermediates for Development of Pharmaceuticals. ACS Publications. Available from: [\[Link\]](#)

- Organic Chemistry Portal. Chiral Pool Synthesis Strategy. Available from: [\[Link\]](#)
- Pure Synth. (2024). Importance of Chiral Separation and Resolution in Drug Synthesis. Available from: [\[Link\]](#)
- Patel, R. N. (2006). Biocatalysis: synthesis of chiral intermediates for drugs. PubMed. Available from: [\[Link\]](#)
- American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Available from: [\[Link\]](#)
- University of Tokyo. HPLC manual (for chiral HPLC analysis). Available from: [\[Link\]](#)
- Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Available from: [\[Link\]](#)
- Slideshare. Methods of Asymmetric Synthesis using chiral pool 2.pptx. Available from: [\[Link\]](#)
- Chiralpedia. (2024). Recent Advances in Catalytic Asymmetric Synthesis. Available from: [\[Link\]](#)
- LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. Available from: [\[Link\]](#)
- Fara, A. S., et al. (2023). Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation. CrystEngComm (RSC Publishing). Available from: [\[Link\]](#)
- Li, G., et al. (2018). Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized *Talaromyces thermophilus* Lipase. PMC - NIH. Available from: [\[Link\]](#)
- Ni, Y., et al. (2019). Highly regio- and enantioselective synthesis of chiral intermediate for pregabalin using one-pot bienzymatic cascade of nitrilase and amidase. PubMed. Available from: [\[Link\]](#)
- DeCamp, W. H. (1992). FDA's policy statement for the development of new stereoisomeric drugs. PubMed. Available from: [\[Link\]](#)

- Mashima, K. (2012). Mechanistic insight into NOYORI asymmetric hydrogenations. Chemical Communications (RSC Publishing). Available from: [\[Link\]](#)
- The Organic Chemistry Tutor. (2021). Noyori Asymmetric Hydrogenation. YouTube. Available from: [\[Link\]](#)
- Zhang, Z., et al. (2024). Application of chiral recyclable catalysts in asymmetric catalysis. RSC Publishing. Available from: [\[Link\]](#)
- Semantic Scholar. FDA's policy statement for the development of new stereoisomeric drugs. Available from: [\[Link\]](#)
- Asymmetric Synthesis. Course Hero. Available from: [\[Link\]](#)
- Wikipedia. Chiral pool. Available from: [\[Link\]](#)
- Slideshare. Noyori asymmetric hydrogenation. Available from: [\[Link\]](#)
- Vinigari, K., et al. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. TSI Journals. Available from: [\[Link\]](#)
- Vinigari, K., et al. (2018). An Efficient and Stereoselective Synthesis of S-(+)-Pregabalin Using a Chiral Auxiliary Reagent. TSI Journals. Available from: [\[Link\]](#)
- Slideshare. CHIRAL HPLC. Available from: [\[Link\]](#)
- Islam, M. R., et al. (2014). Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. Dhaka University Journal of Pharmaceutical Sciences. Available from: [\[Link\]](#)

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.

## Sources

- 1. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 2. [Synthesizing Chiral Drug Intermediates by Biocatalysis - PubMed](https://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- 3. [Biocatalysis: synthesis of chiral intermediates for drugs - PubMed](https://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- 4. [Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia](https://chiralpedia.com) [chiralpedia.com]
- 5. [Chiral resolution methods for racemic pharmaceuticals based on cocrystal formation - CrystEngComm \(RSC Publishing\)](https://pubs.rsc.org) [pubs.rsc.org]
- 6. [pure-synth.com](https://pure-synth.com) [pure-synth.com]
- 7. [pubs.acs.org](https://pubs.acs.org) [pubs.acs.org]
- 8. [tandfonline.com](https://tandfonline.com) [tandfonline.com]
- 9. [Development of New Stereoisomeric Drugs | FDA](https://fda.gov) [fda.gov]
- 10. [FDA's policy statement for the development of new stereoisomeric drugs - PubMed](https://pubmed.ncbi.nlm.nih.gov) [pubmed.ncbi.nlm.nih.gov]
- 11. [researchgate.net](https://researchgate.net) [researchgate.net]
- 12. [esports.bluefield.edu - Chiral Pool Synthesis Strategy](https://esports.bluefield.edu) [esports.bluefield.edu]
- 13. [bocsci.com](https://bocsci.com) [bocsci.com]
- 14. [acikders.ankara.edu.tr](https://acikders.ankara.edu.tr) [acikders.ankara.edu.tr]
- 15. [Chiral pool - Wikipedia](https://en.wikipedia.org) [en.wikipedia.org]
- 16. [pharmtech.com](https://pharmtech.com) [pharmtech.com]
- 17. [Noyori asymmetric hydrogenation | PPTX](https://www.slideshare.net) [slideshare.net]
- 18. [Noyori Hydrogenation | NROChemistry](https://nrochemistry.com) [nrochemistry.com]
- 19. [Mechanistic insight into NOYORI asymmetric hydrogenations - Chemical Communications \(RSC Publishing\)](https://pubs.rsc.org) [pubs.rsc.org]
- 20. [Efficient Biocatalytic Synthesis of Chiral Intermediate of Pregabalin Using Immobilized Talaromyces thermophilus Lipase - PMC](https://pmc.ncbi.nlm.nih.gov) [pmc.ncbi.nlm.nih.gov]
- 21. [tsijournals.com](https://tsijournals.com) [tsijournals.com]
- 22. [tsijournals.com](https://tsijournals.com) [tsijournals.com]
- 23. [pdf.benchchem.com](https://pdf.benchchem.com) [pdf.benchchem.com]
- 24. [americanpharmaceuticalreview.com](https://americanpharmaceuticalreview.com) [americanpharmaceuticalreview.com]

- 25. chromatographyonline.com [chromatographyonline.com]
- 26. sigmaaldrich.com [sigmaaldrich.com]
- 27. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 28. dujps.com [dujps.com]
- To cite this document: BenchChem. [Application Note: Protocols for the Synthesis of Chiral Pharmaceutical Intermediates]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b056615#protocol-for-the-synthesis-of-chiral-pharmaceutical-intermediates>

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)